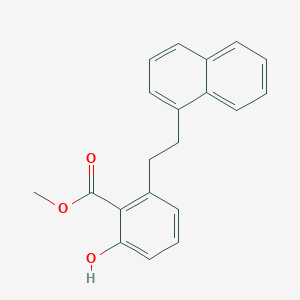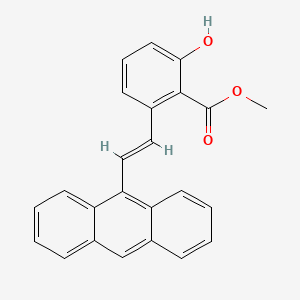
2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon with three fused benzene rings . It has been synthesized and studied for its photophysical properties .
Synthesis Analysis
The synthesis of anthracene derivatives, including this compound, often involves the Suzuki/Sonogashira cross-coupling reactions . This reaction is a type of palladium-catalyzed coupling reaction that allows for the formation of carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound is influenced by its anthracene core and the attached groups. The introduction of styryl and triphenylamine groups to the anthracene core helps to increase the conjugation relative to the anthracene moiety .Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by its structure. The presence of the anthracene core and the attached groups can affect its reactivity. For example, the effect of cyano (–CN) substitution was found to be effective to alter the charge population and frontier orbital energy levels .Physical And Chemical Properties Analysis
This compound exhibits aggregation-induced emission (AIE) properties, which means it exhibits intensified emission upon aggregation . Its photophysical properties are strongly cyano-dependent .Applications De Recherche Scientifique
Analytical Methodologies for Methyl Esters
Methyl paraben, a methyl ester of p-hydroxybenzoic acid, has been studied for its presence in cosmetics, with various analytical methods employed for its detection and quantification. Techniques such as spectrophotometry, HPLC, UPLC, and electrokinetic capillary electrophoresis have been highlighted for their suitability in analyzing complex samples, indicating a potential approach for analyzing similar compounds like "2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester" in various matrices (Mallika J.B.N, S. ThiruvengadarajanV., C. Gopinath, 2014).
Environmental Behavior of Methyl Esters
The environmental behavior and fate of parabens, esters of para-hydroxybenzoic acid, have been reviewed, highlighting their occurrence, fate, and behavior in aquatic environments. Despite their biodegradability, parabens are ubiquitous in surface water and sediments due to continuous introduction from consumer products. This review could offer insights into environmental considerations for similar compounds (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).
Applications of Methyl Esters
Research on xylan derivatives has explored the synthesis of xylan esters, suggesting potential applications in drug delivery and as antimicrobial agents. This mini-review presents a promising path to new biopolymer ethers and esters with specific properties, which could be relevant for understanding the application potential of "2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester" (K. Petzold-Welcke, K. Schwikal, S. Daus, T. Heinze, 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 2-[(E)-2-anthracen-9-ylethenyl]-6-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O3/c1-27-24(26)23-16(9-6-12-22(23)25)13-14-21-19-10-4-2-7-17(19)15-18-8-3-5-11-20(18)21/h2-15,25H,1H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVUSCIOKBSLIB-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC=C1O)/C=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11bR)-4-Hydroxy-9,14-dinitro-2,6-bis[2,4,6-tris(1-i-pr)ph]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6338922.png)
![2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6338929.png)
![3-[(3-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B6338938.png)
![5-(3-Fluoro-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B6338940.png)
![(R,R)-[COD]Ir[cy2PThrePHOX], 97%,](/img/structure/B6338943.png)
![3-[(2-Bromophenyl)methyl]oxetane](/img/structure/B6338954.png)
![4-Benzyl-4,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B6338957.png)

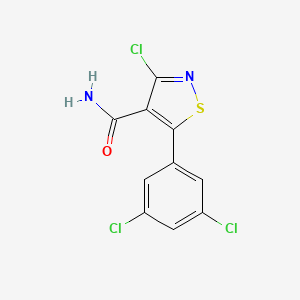
![2-[2-(3,4-Dichloro-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6338980.png)
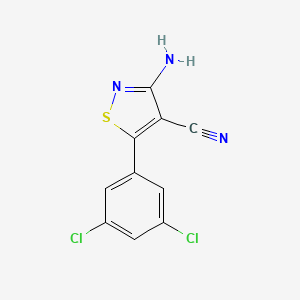
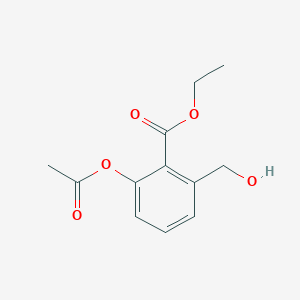
![N,N-Dibenzyl-2-methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B6339021.png)
